1,6-Anhydrolactose hexaacetate
Overview
Description
1,6-Anhydrolactose hexaacetate is a chemical compound with the molecular formula C24H32O16 and a molecular weight of 576.5 g/mol It is a derivative of lactose, where the hydroxyl groups are acetylated, and it features a 1,6-anhydro bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
1,6-Anhydrolactose hexaacetate can be synthesized through the acetylation of 1,6-anhydrolactose. The process typically involves the reaction of 1,6-anhydrolactose with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled conditions to ensure complete acetylation of the hydroxyl groups.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale acetylation reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1,6-Anhydrolactose hexaacetate undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield 1,6-anhydrolactose.
Oxidation: The compound can be oxidized to introduce functional groups such as carboxyl or aldehyde groups.
Reduction: Reduction reactions can be used to modify the acetyl groups or the anhydro bridge.
Common Reagents and Conditions
Hydrolysis: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
Hydrolysis: 1,6-Anhydrolactose
Oxidation: Carboxylated or aldehyde derivatives of this compound
Reduction: Reduced forms of the acetyl groups or the anhydro bridge
Scientific Research Applications
1,6-Anhydrolactose hexaacetate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,6-anhydrolactose hexaacetate involves its interaction with various molecular targets. The acetyl groups and the anhydro bridge play a crucial role in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
1,6-Anhydrolactose: The non-acetylated form of 1,6-anhydrolactose hexaacetate.
Lactose Tetraacetate: Another acetylated derivative of lactose with four acetyl groups.
1,6-Anhydroglucose: A similar compound with a 1,6-anhydro bridge but derived from glucose.
Uniqueness
This compound is unique due to its complete acetylation and the presence of the 1,6-anhydro bridge. These structural features confer distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
[(1R,2S,3S,4R,5S)-3-acetyloxy-4-[(2R,3R,4R,5R,6R)-3,4,5-triacetyloxy-6-acetylperoxyoxan-2-yl]oxy-8-oxabicyclo[3.2.1]octan-2-yl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O16/c1-9(25)31-17-15-7-8-16(36-15)18(19(17)32-10(2)26)37-23-21(34-12(4)28)20(33-11(3)27)22(35-13(5)29)24(38-23)40-39-14(6)30/h15-24H,7-8H2,1-6H3/t15-,16+,17+,18-,19-,20-,21-,22-,23-,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKQOWXPZZKINND-UOZPJAJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2CCC(O2)C(C1OC(=O)C)OC3C(C(C(C(O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2CC[C@H](O2)[C@H]([C@@H]1OC(=O)C)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)OOC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25878-57-3 | |
Record name | 1,6-Anhydrolactose hexaacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025878573 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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